molecular formula C17H22FNO5 B13464917 Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13464917
M. Wt: 339.4 g/mol
InChI Key: OGQASWKELGSAGL-UHFFFAOYSA-N
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Description

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutane ring substituted with a tert-butoxycarbonyl-protected amino group and a 2-fluoro-6-methoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable dienes and alkenes under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclobutane derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions during subsequent steps.

    Attachment of the Fluoro-Methoxyphenyl Group: The 2-fluoro-6-methoxyphenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups, such as acetyl or benzoyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Acetylated or benzoylated derivatives

Scientific Research Applications

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active sites of enzymes, thereby inhibiting their catalytic activity.

    Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-chloro-6-methoxyphenyl)cyclobutane-1-carboxylic acid
  • Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-ethoxyphenyl)cyclobutane-1-carboxylic acid

Uniqueness

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the 2-fluoro-6-methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22FNO5

Molecular Weight

339.4 g/mol

IUPAC Name

1-(2-fluoro-6-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C17H22FNO5/c1-16(2,3)24-15(22)19-10-8-17(9-10,14(20)21)13-11(18)6-5-7-12(13)23-4/h5-7,10H,8-9H2,1-4H3,(H,19,22)(H,20,21)

InChI Key

OGQASWKELGSAGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C2=C(C=CC=C2F)OC)C(=O)O

Origin of Product

United States

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